molecular formula C22H28O5 B4339137 Cyclohexyl 5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carboxylate

Cyclohexyl 5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carboxylate

Cat. No.: B4339137
M. Wt: 372.5 g/mol
InChI Key: RHIJUHJTPMVICM-UHFFFAOYSA-N
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Description

Cyclohexyl 5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carboxylate is an organic compound with the molecular formula C22H28O5 It is a derivative of furan-2-carboxylate, featuring a cyclohexyl group and a substituted phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with cyclohexanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for ester groups.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Cyclohexyl 5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Cyclohexyl 5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl furan-2-carboxylate: A simpler ester derivative of furan-2-carboxylic acid.

    Dimethyl furan-2,5-dicarboxylate: A related compound with two ester groups.

    Cyclohexyl furan-2-carboxylate: A similar compound without the substituted phenoxy group.

Uniqueness

Cyclohexyl 5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carboxylate is unique due to the presence of both the cyclohexyl and substituted phenoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

cyclohexyl 5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-3-7-16-10-12-19(21(14-16)24-2)25-15-18-11-13-20(26-18)22(23)27-17-8-5-4-6-9-17/h10-14,17H,3-9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIJUHJTPMVICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)OC3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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